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Abstract
Fosamprenavir, a phosphate ester prodrug of the HIV protease inhibitor amprenavir, offers

improved pharmacokinetic properties over its parent compound. A key strategic approach in its

synthesis involves the incorporation of a chiral oxolane (tetrahydrofuran) moiety. This document

provides detailed application notes and experimental protocols for the synthesis of

fosamprenavir, focusing on routes that utilize a pivotal (3S)-tetrahydro-3-furyl carbamate

intermediate. The methodologies compiled herein are derived from established patent literature

and scientific publications, offering a comprehensive guide for researchers in the field of

medicinal chemistry and drug development.

Introduction
The synthesis of fosamprenavir is a multi-step process that requires precise stereochemical

control. One of the crucial starting materials for introducing the oxolane group is (S)-3-

hydroxytetrahydrofuran. This chiral building block is typically activated to facilitate its coupling

with the core aminodiol backbone of the molecule. A common strategy involves the formation of

an activated carbonate, such as (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, which then

cleanly reacts with the primary amine of the amprenavir precursor. Subsequent phosphorylation

of the secondary hydroxyl group and reduction of a nitro group on the aromatic ring complete
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the synthesis. This document outlines the key transformations and provides detailed protocols

for each step.

Overall Synthetic Scheme
The synthesis can be broadly divided into three main stages:

Activation of the Oxolane Moiety: Preparation of an activated (S)-3-tetrahydrofuryl carbonate

derivative.

Coupling Reaction: Formation of the carbamate linkage between the activated oxolane and

the aminodiol core.

Final Transformations: Phosphorylation of the hydroxyl group and reduction of the nitro

group to yield fosamprenavir.

Experimental Protocols
Protocol 1: Synthesis of (S)-3-tetrahydrofuranyl-N-
succinimidyl carbonate
This protocol describes the preparation of a key activated intermediate for introducing the

oxolane moiety.

Materials:

(S)-3-hydroxytetrahydrofuran

N,N'-Disuccinimidyl carbonate (DSC)

Pyridine

Dichloromethane (DCM)

Water

Procedure:
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A mixture of N,N'-disuccinimidyl carbonate (3.11 mol), (S)-3-hydroxytetrahydrofuran (2.27

mol), and pyridine (2.1 mol) in dichloromethane (1200 ml) is prepared in a suitable reaction

vessel.[1]

The reaction mixture is stirred at reflux temperature for 4-5 hours.[1]

Upon completion, the reaction mass is filtered.[1]

The filtrate is washed with water and then concentrated under reduced pressure to yield

(S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.[1]

Protocol 2: Synthesis of (3S)-tetrahydro-3-furyl N-
[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-
nitrobenzene sulphonamido) propyl] carbamate
This protocol details the coupling of the activated oxolane intermediate with the core amine

structure.

Materials:

(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide

(S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (from Protocol 1)

Triethylamine

Dichloromethane (DCM)

10% Sodium bicarbonate solution

Water

Procedure:

In a reaction vessel, a mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-

nitrobenzene sulphonamide (0.23 mol), (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate

(0.28 mol), and triethylamine (0.23 mol) in 800 ml of dichloromethane is prepared.[2]
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The mixture is stirred at ambient temperature for 4 hours.[2]

Following the reaction, the mixture is extracted with a 10% sodium bicarbonate solution.[2]

The organic layer is separated, washed with water, and concentrated to yield the product.[2]

Protocol 3: Phosphorylation and Hydrolysis to
Fosamprenavir
This protocol describes the phosphorylation of the hydroxyl group of the intermediate from

Protocol 2.

Materials:

(3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene

sulphonamido) propyl] carbamate

Pyridine

Phosphorus oxychloride (POCl₃)

Methyl isobutyl ketone (MIBK)

Concentrated Hydrochloric acid (HCl)

Water

Sodium bicarbonate

Procedure:

A mixture of (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-

nitrobenzene sulphonamido) propyl] carbamate (0.186 mol) and 200 ml of pyridine is cooled

to 0-10°C.[1][2]

Phosphorus oxychloride (0.456 mol) is added to the cooled mixture, and it is stirred at

ambient temperature for 4 hours.[1][2]
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400 ml of methyl isobutyl ketone is added, and the mixture is cooled.[1][2]

A 1:1 mixture of concentrated HCl and water is added, and the mixture is heated to 50°C for

1 hour, then cooled to 25-30°C.[1][2]

The organic layer is separated, washed with water, and partially concentrated.[1][2]

500 ml of water and 31.5 g of sodium bicarbonate are added, and the mixture is stirred to

yield the phosphorylated intermediate.[1][2]

The final step to obtain fosamprenavir involves the reduction of the nitro group to an amine,

which can be achieved through various standard reduction methods, such as catalytic

hydrogenation (e.g., H₂ over Pd/C).[3]
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Step
Reactan
ts

Reagent
s/Solve
nts

Temp.
(°C)

Time (h)
Yield
(%)

Purity
(HPLC)

Referen
ce

1

(S)-3-

hydroxyt

etrahydro

furan,

N,N'-

Disuccini

midyl

carbonat

e

Pyridine,

Dichloro

methane

Reflux 4-5
Not

Specified

>99%

(chiral)
[1][4]

2

(2R,3S)-

N-(3-

amino-2-

hydroxy-

4-

phenylbu

tyl)-N-

isobutyl-

4-

nitrobenz

ene

sulphona

mide,

(S)-3-

tetrahydr

ofuranyl-

N-

succinimi

dyl

carbonat

e

Triethyla

mine,

Dichloro

methane

Ambient 4 82%
Not

Specified
[2][5]
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3

Intermedi

ate from

Step 2

Pyridine,

POCl₃,

MIBK,

HCl,

NaHCO₃

0-50 5
Not

Specified

Not

Specified
[1][2]
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Caption: Synthetic workflow for fosamprenavir via an oxolane intermediate.
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Caption: Logical progression of key synthetic stages.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b186733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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